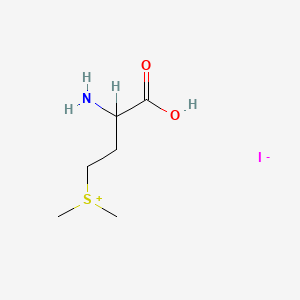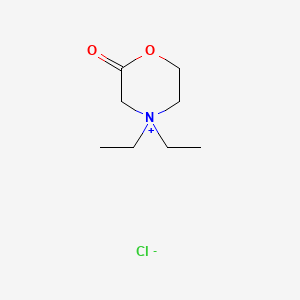![molecular formula C8H11N5 B1346134 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- CAS No. 90085-12-4](/img/structure/B1346134.png)
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-
Übersicht
Beschreibung
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for their structural similarity to purines, which are essential components of nucleic acids.
Wirkmechanismus
Target of Action
The primary target of N,N,1-trimethylpyrazolo[3,4-d]pyrimidin-4-amine is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a key regulator of the cell cycle and plays a crucial role in cell proliferation . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
N,N,1-trimethylpyrazolo[3,4-d]pyrimidin-4-amine interacts with CDK2, inhibiting its enzymatic activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by N,N,1-trimethylpyrazolo[3,4-d]pyrimidin-4-amine affects the cell cycle progression pathway . This disruption leads to a halt in the G1-S phase transition, preventing DNA replication and, consequently, cell division .
Pharmacokinetics
In silico ADMET studies of N,N,1-trimethylpyrazolo[3,4-d]pyrimidin-4-amine and its derivatives have shown suitable pharmacokinetic properties . These properties, which include absorption, distribution, metabolism, excretion, and toxicity, impact the bioavailability of the compound and its effectiveness as a therapeutic agent .
Result of Action
The result of N,N,1-trimethylpyrazolo[3,4-d]pyrimidin-4-amine’s action is a significant alteration in cell cycle progression, leading to apoptosis induction within certain cell lines . This leads to a reduction in the growth of these cell lines, demonstrating the compound’s potential as an anti-proliferative agent .
Biochemische Analyse
Biochemical Properties
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that is essential for cell cycle regulation . The compound binds to the active site of CDK2, thereby inhibiting its activity and preventing the phosphorylation of target proteins. This interaction is critical for controlling cell proliferation and has implications in cancer research. Additionally, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its importance in biochemical processes .
Cellular Effects
The effects of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by activating caspase-3 and suppressing the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . This leads to programmed cell death, which is a desirable outcome in cancer treatment. Furthermore, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . Its impact on cellular metabolism includes the inhibition of metabolic pathways that are essential for cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the primary targets of this compound is CDK2, where it binds to the ATP-binding site, thereby inhibiting the enzyme’s activity . This inhibition prevents the phosphorylation of downstream targets, ultimately leading to cell cycle arrest. Additionally, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- has been shown to interact with other signaling proteins, modulating their activity and influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its inhibitory activity over extended periods . It is subject to degradation under certain conditions, which can affect its efficacy. Long-term studies have shown that continuous exposure to 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings underscore the potential of this compound as a therapeutic agent in cancer treatment.
Dosage Effects in Animal Models
The effects of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to inhibit key enzymes in the purine biosynthesis pathway, which is essential for nucleotide production and cell proliferation . This inhibition disrupts the metabolic flux, leading to reduced levels of nucleotides and impaired cell growth. Additionally, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- interacts with enzymes involved in the glycolytic pathway, further affecting cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It has been observed to accumulate in the nucleus, where it exerts its inhibitory effects on CDK2 and other nuclear proteins . The localization and accumulation of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- are critical for its function and efficacy in modulating cellular processes.
Subcellular Localization
The subcellular localization of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- plays a significant role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with nuclear proteins and enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- is essential for its role in regulating gene expression and cell cycle progression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-1H-pyrazole with formamide, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate. The reaction conditions often require refluxing in an appropriate solvent like dimethylformamide (DMF) to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group, leading to the formation of various derivatives.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield amines.
Substitution Reactions: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition, particularly as inhibitors of kinases and other enzymes involved in cell signaling.
Medicine: Potential therapeutic agent for treating various diseases, including cancer, due to its ability to inhibit cell proliferation.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[3,4-d]pyrimidin-4-amine: The parent compound without the trimethyl substitution.
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A derivative with a chloromethyl group.
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A derivative with an iodine atom.
Uniqueness: 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- is unique due to its specific substitution pattern, which can significantly influence its biological activity and selectivity towards certain enzymes. The trimethyl groups can enhance its lipophilicity, potentially improving its cellular uptake and bioavailability compared to its unsubstituted counterparts .
Eigenschaften
IUPAC Name |
N,N,1-trimethylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-12(2)7-6-4-11-13(3)8(6)10-5-9-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNBAYXVUGENHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902986 | |
| Record name | NoName_3564 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70902986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90085-12-4 | |
| Record name | NSC1453 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



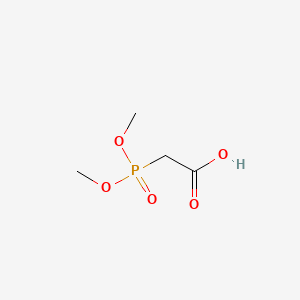
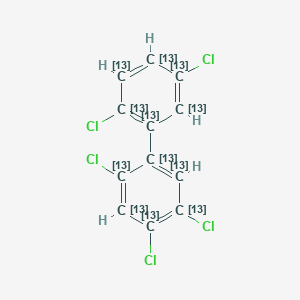
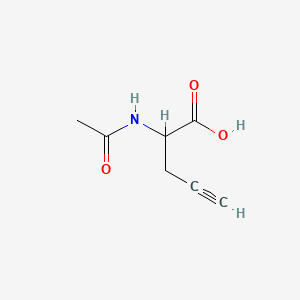

![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)
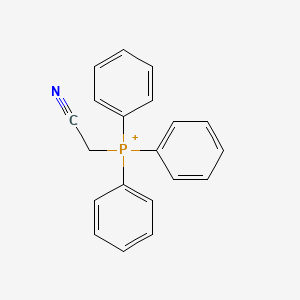

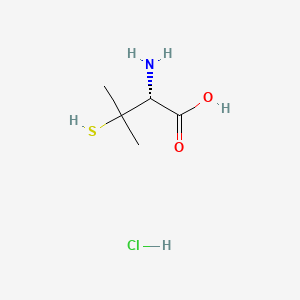

![1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1346067.png)

